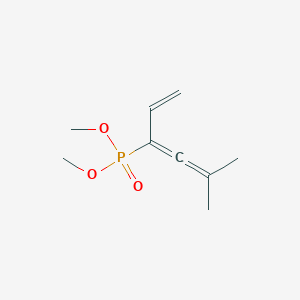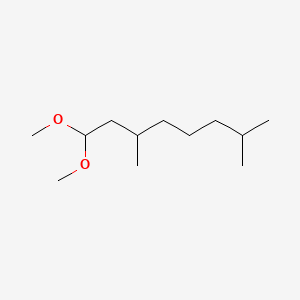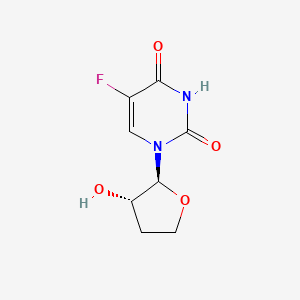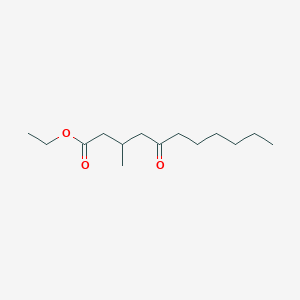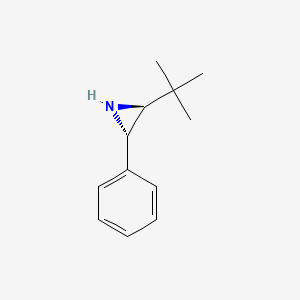
(2S,3R)-2-tert-butyl-3-phenylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-tert-butyl-3-phenylaziridine is a chiral aziridine compound characterized by the presence of a tert-butyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The stereochemistry of this compound is defined by the specific spatial arrangement of its substituents, making it an important compound in stereoselective synthesis and asymmetric catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-butyl-3-phenylaziridine can be achieved through several methods. One common approach involves the reaction of a chiral amine with an epoxide under basic conditions. For example, the reaction of (S)-tert-butylamine with styrene oxide in the presence of a base such as sodium hydride or potassium tert-butoxide can yield this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including aziridines . These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
(2S,3R)-2-tert-butyl-3-phenylaziridine undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O) or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: β-substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines, depending on the specific reaction conditions.
科学研究应用
(2S,3R)-2-tert-butyl-3-phenylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving aziridines and to investigate the biological activity of aziridine-containing compounds.
Medicine: Aziridines are known for their potential as anticancer agents due to their ability to alkylate DNA. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of (2S,3R)-2-tert-butyl-3-phenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The high ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
(2S,3R)-2-bromo-2,3-diphenylbutane: This compound undergoes similar nucleophilic substitution reactions and can be used as a comparison for studying the reactivity of aziridines.
(2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide: Another chiral compound with a tert-butyl group, used in enantioselective synthesis.
Uniqueness
(2S,3R)-2-tert-butyl-3-phenylaziridine is unique due to its specific stereochemistry and the presence of both a tert-butyl and a phenyl group. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(2S,3R)-2-tert-butyl-3-phenylaziridine |
InChI |
InChI=1S/C12H17N/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11,13H,1-3H3/t10-,11-/m1/s1 |
InChI 键 |
MCHAKQTUAMASNS-GHMZBOCLSA-N |
手性 SMILES |
CC(C)(C)[C@H]1[C@H](N1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)C1C(N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


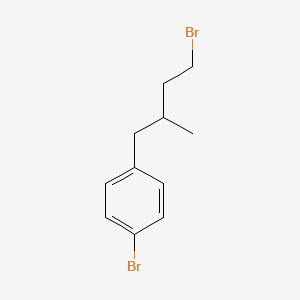
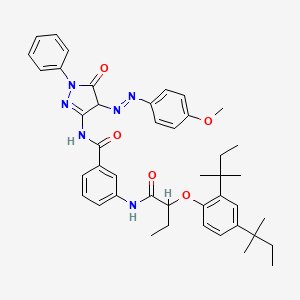
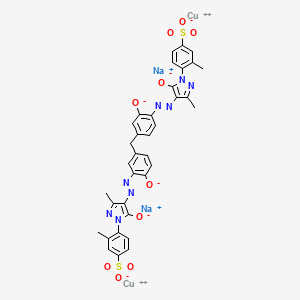

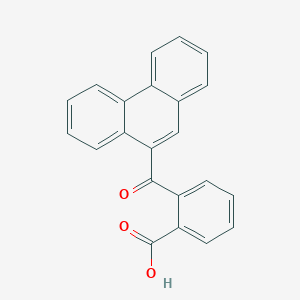
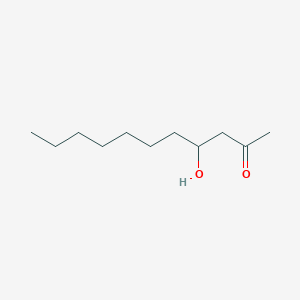
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
